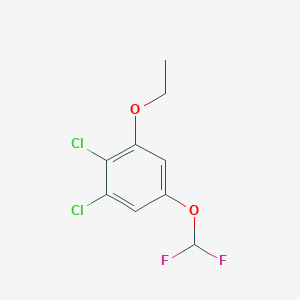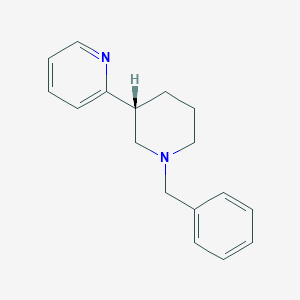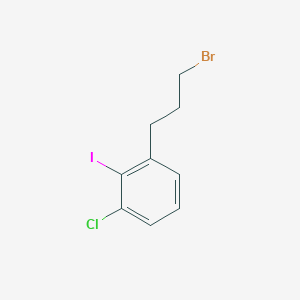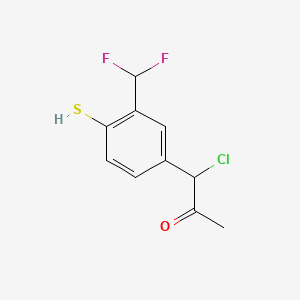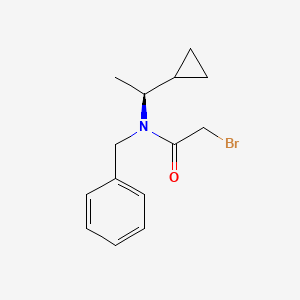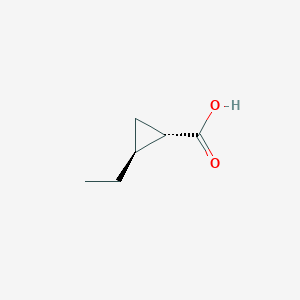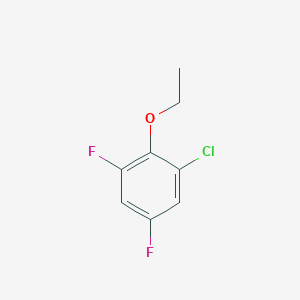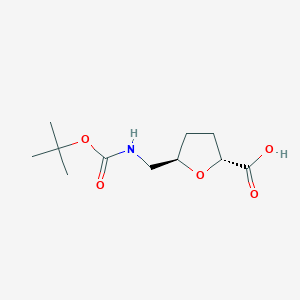
(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its tetrahydrofuran ring, which is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific three-dimensional arrangement of the substituents around the tetrahydrofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the tetrahydrofuran ring.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amino group.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
(2R,5R)-5-(((Methoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid: A similar compound with a methoxycarbonyl protecting group instead of Boc.
(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydropyran-2-carboxylic acid: A compound with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
The uniqueness of (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. Its Boc-protected amino group provides stability during synthetic transformations, while the carboxylic acid group offers versatility in forming derivatives and conjugates.
Propiedades
Fórmula molecular |
C11H19NO5 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
(2R,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
Clave InChI |
LCUKHUMNWGIQJL-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H]1CC[C@@H](O1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


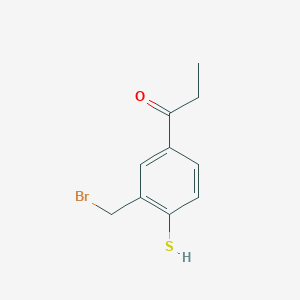
![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
